molecular formula C12H12BrN3 B15063948 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B15063948
M. Wt: 278.15 g/mol
InChI Key: DNVBKRNDXUMGKO-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features both a bromopyridine and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions followed by bromination. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its combination of the indazole and bromopyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C12H12BrN3/c13-9-5-8(6-14-7-9)12-10-3-1-2-4-11(10)15-16-12/h5-7H,1-4H2,(H,15,16)

InChI Key

DNVBKRNDXUMGKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC(=CN=C3)Br

Origin of Product

United States

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